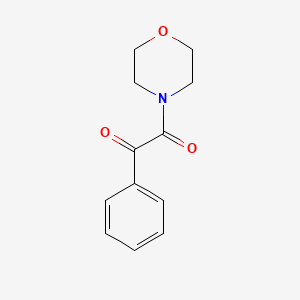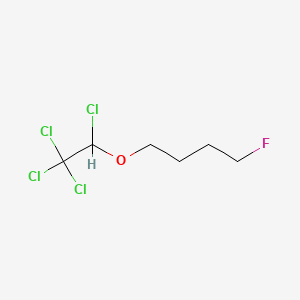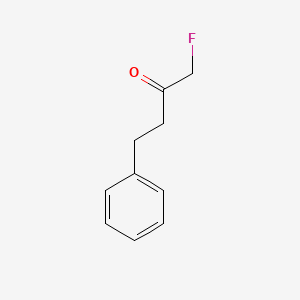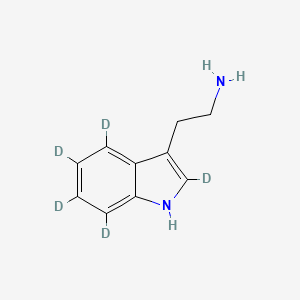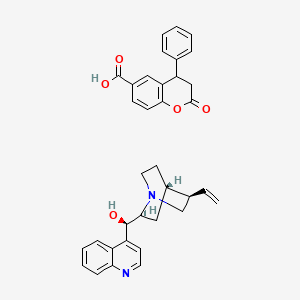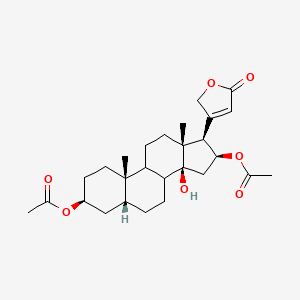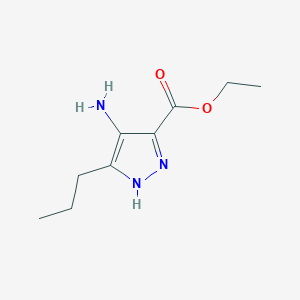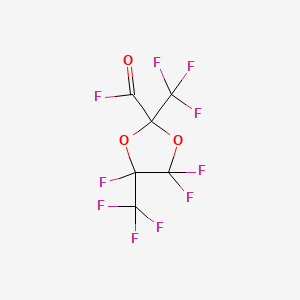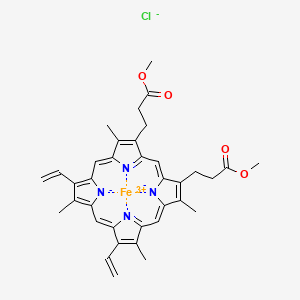
Fe(iii) protoporphyrin ix dimethyl ester chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fe(iii) protoporphyrin ix dimethyl ester chloride is a complex compound that plays a significant role in various biological and chemical processes. It is a derivative of protoporphyrin IX, which is a precursor to heme, an essential component of hemoglobin and other hemoproteins. This compound is known for its unique structure, which includes a porphyrin ring coordinated to an iron ion, and its ability to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fe(iii) protoporphyrin ix dimethyl ester chloride typically involves the reaction of protoporphyrin IX dimethyl ester with an iron(III) salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent, such as chloroform or methanol, under controlled conditions to ensure the proper coordination of the iron ion to the porphyrin ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Fe(iii) protoporphyrin ix dimethyl ester chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the iron ion and the porphyrin ring, which provide multiple reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, such as hydrogen peroxide and potassium permanganate, and reducing agents, such as sodium borohydride and ascorbic acid. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to prevent the degradation of the compound.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound with different oxidation states of the iron ion.
Wissenschaftliche Forschungsanwendungen
Fe(iii) protoporphyrin ix dimethyl ester chloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, such as oxidation and reduction reactions. Its unique structure and reactivity make it an ideal candidate for studying the mechanisms of these reactions and developing new catalytic processes.
Biology: In biology, this compound is used as a model compound for studying the structure and function of heme-containing proteins. It is also used in the development of biosensors and other analytical tools for detecting and quantifying various biological molecules.
Medicine: In medicine, this compound is used in photodynamic therapy for treating certain types of cancer. Its ability to generate reactive oxygen species upon exposure to light makes it an effective photosensitizer for destroying cancer cells.
Industry: In industry, this compound is used in the production of various chemical products, such as dyes and pigments. Its unique properties make it an important component in the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of Fe(iii) protoporphyrin ix dimethyl ester chloride involves its ability to coordinate to various molecular targets and participate in redox reactions. The iron ion in the compound can undergo changes in its oxidation state, which allows it to act as an electron donor or acceptor in various chemical reactions. This redox activity is crucial for the compound’s role in catalysis and its ability to generate reactive oxygen species in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Fe(iii) protoporphyrin ix dimethyl ester chloride is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include other iron-containing porphyrins, such as hemin and iron protoporphyrin IX. These compounds share some structural similarities with this compound but differ in their reactivity and applications.
List of Similar Compounds:- Hemin
- Iron protoporphyrin IX
- Protoporphyrin IX dimethyl ester
- Mesoporphyrin IX dimethyl ester
- Coproporphyrin I tetramethyl ester
This compound stands out among these compounds due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C36H36ClFeN4O4 |
|---|---|
Molekulargewicht |
680.0 g/mol |
IUPAC-Name |
iron(3+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;chloride |
InChI |
InChI=1S/C36H36N4O4.ClH.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;;/h9-10,15-18H,1-2,11-14H2,3-8H3;1H;/q-2;;+3/p-1 |
InChI-Schlüssel |
LBWRWFGAIQYAIL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Cl-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


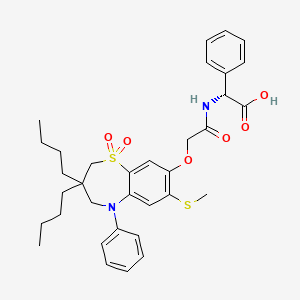

![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)

![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)
